1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-
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Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- is a heterocyclic compound that features a fused pyrrole and oxazole ring system
Preparation Methods
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- typically involves the reaction of nitroethane, isovanillin, and ethyl vinyl ether . The process includes several steps such as silylation of six-membered cyclic nitronates, leading to the formation of 5,6-dihydro-4H-1,2-oxazines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- can be compared with other similar compounds such as:
Hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one: Another heterocyclic compound with a similar fused ring system.
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one: Shares structural similarities but differs in specific functional groups and properties.
These comparisons highlight the unique structural and functional aspects of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-.
Properties
CAS No. |
820964-03-2 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3,3-diethylpyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(4-2)11-7-5-6-8(11)9(12)13-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
NOCKIGRJZPPYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N2C=CC=C2C(=O)O1)CC |
Origin of Product |
United States |
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